molecular formula C21H21FN4OS B2502864 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide CAS No. 1396862-92-2

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide

Cat. No. B2502864
CAS RN: 1396862-92-2
M. Wt: 396.48
InChI Key: ZCCJBUWLPKGKCF-UHFFFAOYSA-N
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Description

The compound , N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide, is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperidine and pyridazine rings, which are often seen in pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are commonly used in the synthesis of complex organic molecules, particularly those containing heterocyclic components like pyridazine. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies would be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR spectroscopy, and mass spectrometry (MS), as well as X-ray diffraction for crystallographic analysis . Density functional theory (DFT) calculations are also used to predict and compare molecular structures, which can provide insights into the conformation and electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of such compounds is not explicitly discussed in the provided papers. However, the presence of functional groups like amides and fluorophenyl groups suggests that these molecules could participate in a range of chemical reactions, potentially leading to the formation of various derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from molecular electrostatic potential and frontier molecular orbitals, which are investigated using DFT . These properties are crucial for understanding the interaction of the compound with biological targets. The antibacterial activity of compounds with similar structures, such as pyridonecarboxylic acid derivatives, has been evaluated, although they were found to be less effective than some existing antibiotics .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Properties

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide analogues have been found to exhibit significant anti-angiogenic properties, effectively blocking the formation of blood vessels in vivo, and displaying potent DNA cleavage activities. This is highlighted in the synthesis and evaluation of certain derivatives of this compound, suggesting potential applications in anticancer treatments by exerting anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antitubercular and Antibacterial Activities

Carboxamide derivatives of the compound have shown considerable promise as antitubercular and antibacterial agents. Notably, certain derivatives have demonstrated higher potency than reference drugs like Pyrazinamide and Streptomycin in combating bacterial threats. The molecular structure of these compounds has been rigorously confirmed, and their interaction with active sites of bacterial enzymes has been studied extensively, suggesting a strong potential for therapeutic applications in infectious diseases (Bodige et al., 2020).

Molecular Imaging Applications

The compound has also been researched for its potential in molecular imaging, particularly in positron emission tomography (PET) imaging of enzymes like stearoyl-CoA desaturase-1 (SCD-1), a key player in various solid tumors. Derivatives of the compound have been synthesized and evaluated for this purpose, demonstrating feasibility for noninvasive assessment of SCD-1, which may aid in the diagnosis and monitoring of certain cancers (Silvers et al., 2016).

Glycine Transporter 1 Inhibition

The compound has been identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), a target of interest for modulating central nervous system activity. Derivatives of this compound have shown not only potent inhibitory activity but also favorable pharmacokinetics and an increase in cerebrospinal fluid concentration of glycine in animal models, indicating potential applications in CNS-related disorders (Yamamoto et al., 2016).

properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c1-14-9-12-28-20(14)21(27)23-17-7-10-26(11-8-17)19-6-5-18(24-25-19)15-3-2-4-16(22)13-15/h2-6,9,12-13,17H,7-8,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCJBUWLPKGKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide

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